molecular formula C3H9NO7P2.2Na B1140434 DISODIUM PAMIDRONATE CAS No. 106437-12-1

DISODIUM PAMIDRONATE

カタログ番号 B1140434
CAS番号: 106437-12-1
分子量: 279.032
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Disodium Pamidronate is a bisphosphonate available in 30 mg, 60 mg, or 90 mg vials for intravenous administration . It is used for the treatment of moderate or severe hypercalcemia associated with malignancy, with or without bone metastases . The principal pharmacologic action of pamidronate disodium is inhibition of bone resorption .


Synthesis Analysis

Pamidronate Disodium is synthesized by combining pamidronic acid and sodium hydroxide . A study has shown that a new amide bond was formed between the hydroxyl end groups of the synthesized copolymer carriers and an amine group of pamidronate .


Molecular Structure Analysis

The molecular formula of Disodium Pamidronate is C3H9NO7P2Na2 . It is soluble in water and in 2N sodium hydroxide, sparingly soluble in 0.1N hydrochloric acid and in 0.1N acetic acid, and practically insoluble in organic solvents .


Chemical Reactions Analysis

A study has shown that the physico-chemical properties of the copolymer matrices depend on the kinetic release of PAM from the synthesized branched copolymer conjugate-coated hydroxyapatite granules doped with selenite ions . Another study has developed an HPLC method with pre-column derivatization for the determination of disodium pamidronate for injection .


Physical And Chemical Properties Analysis

Disodium Pamidronate is a white-to-practically-white powder . It is soluble in water and in 2N sodium hydroxide, sparingly soluble in 0.1N hydrochloric acid and in 0.1N acetic acid, and practically insoluble in organic solvents .

科学的研究の応用

  • Treatment of Resorptive Bone Disease : Disodium pamidronate is effective in various conditions characterized by pathologically enhanced bone turnover. These include Paget's disease, hypercalcemia of malignancy, osteolytic bone metastasis, steroid-induced osteoporosis, and idiopathic osteoporosis. It's particularly effective in restoring normocalcaemia in patients with hypercalcemia of malignancy associated with bone metastases (Fitton & McTavish, 1991).

  • Use in Juvenile Osteoporosis : Intravenous disodium pamidronate has shown positive results in children with vertebral osteoporosis, providing rapid pain relief and significant increases in lumbar spine bone density (Shaw, Boivin, & Crabtree, 2000).

  • Sclerosis of Lytic Metastatic Bone Lesions : It's reported to induce sclerosis of lytic bone metastases in patients with various cancers, leading to improved quality of life (Tanaka, Fushimi, Fuji, & Ford, 2004).

  • Treatment of Tubulointerstitial Nephritis with Fanconi Syndrome : Intravenous pamidronate is used in cases of tubulointerstitial nephritis with Fanconi syndrome, although this application should be closely monitored due to potential renal toxicity (Buysschaert, Cosyns, Barreto, & Jadoul, 2003).

  • Anti-myeloma Activity : Studies indicate significant reduction in marrow plasmacytosis and plasma cell labeling index in patients with progressive myeloma, demonstrating its potential anti-myeloma effects (Dhodapkar et al., 1998).

  • Treatment of Diffuse Sclerosing Osteomyelitis of the Mandible : It has been found to alleviate pain, swelling, and improve mouth opening in patients with diffuse sclerosing osteomyelitis of the mandible (Li, Jia, An, & Zhang, 2020).

  • Management of Bone Pain Due to Malignancy : Disodium pamidronate plays a significant role in the prevention of skeletal complications and relief of pain in patients with metastatic bone disease due to various cancers (Groff et al., 2001).

  • Treatment of Hypercalcemia Secondary to Acute Vitamin D Intoxication : It has been successfully used to treat acute, severe hypercalcemia secondary to iatrogenic vitamin D poisoning (Lee & Lee, 1998).

  • Primary Prevention of Glucocorticoid-Induced Osteoporosis : Early intermittent intravenous administration of disodium pamidronate can effectively prevent glucocorticoid-induced osteoporosis, as assessed by bone mineral density measurements (Boutsen et al., 1997).

  • Treatment of Bone Metastases in Patients with Breast Cancer : It has been evaluated as a palliative treatment for bone metastases in patients with breast cancer, showing potential benefits (Glover et al., 1994).

Safety And Hazards

Pamidronate Disodium may cause eye and skin irritation . It may also cause harm to fertility or the unborn child . Other common adverse effects include fever, bone pain, back pain, vomiting, decreased red blood cell count (anemia), electrolyte imbalance, and kidney effects .

将来の方向性

Pamidronate Disodium is being studied in the treatment of other types of cancer . It is also being used in the prevention of bone loss after liver transplantation . Furthermore, it is being used in the treatment of bone damage caused by certain types of cancer such as breast cancer or bone marrow cancer .

特性

IUPAC Name

disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H11NO7P2.2Na.2H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;2*1H2/q;2*+1;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAMKQBOELBRBL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H13NNa2O9P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 45358001

Citations

For This Compound
1,220
Citations
D Vega, D Fernández, JA Ellena - Acta Crystallographica Section C …, 2002 - scripts.iucr.org
The title compound, disodium 3-ammonium-1-hydroxypropylidene-1,1-bisphosphonate pentahydrate, 2Na+·C3H9NO7P22−·5H2O, is used for the diagnosis and treatment of a number …
Number of citations: 35 scripts.iucr.org
L Groff, E Zecca, F De Conno, C Brunelli… - Palliative …, 2001 - journals.sagepub.com
A number of controlled studies have recently demonstrated the role of disodium pamidronate in the prevention of skeletal complications in patients with metastatic bone disease due to …
Number of citations: 27 journals.sagepub.com
PJ Ryan, GM Blake, M Davie, M Haddaway… - Osteoporosis …, 2000 - Springer
… Patients on active therapy received disodium pamidronate 300 mg/day (group A) for 4 weeks every 16 weeks, 150 mg/day (group B) for 4 weeks every 8 weeks or placebo (group C). All …
Number of citations: 42 link.springer.com
NW Clarke, J McClure, NJR George - British journal of urology, 1992 - Wiley Online Library
In a controlled trial the effects of the osteoclast inhibitor disodium pamidronate were studied over a 6‐month period in men with metastatic bone disease from prostate cancer. Using …
EV Kouloulias, RJ Kouvaris, C Antypas… - Strahlentherapie und …, 2003 - academia.edu
… evalutate the clinical benefit and mainly to monitor quantitatively the recalcification of osteolytic lesions after radiotherapy with or without intravenous infusion of disodium pamidronate (…
Number of citations: 39 www.academia.edu
AJ Radziwill, B Thürlimann, WF Jungi - Oncology Research and …, 1993 - karger.com
Background: The efficacy of disodium pamidronate (APD) in tumour-induced hypercalcaemia is well documented. A growing evidence is observed for the effectiveness of pamidronate …
Number of citations: 11 karger.com
E Salvolini, M Orciani, A Vignini, R Di Primio… - Cellular & Molecular …, 2009 - Springer
… the PMN incubated with 50 μM disodium pamidronate than in the controls at 3… disodium pamidronate. A: The [Ca2+]i concentration in human PMN incubated with disodium pamidronate (…
Number of citations: 9 link.springer.com
VE Kouloulias, CE Dardoufas, JR Kouvaris… - Acta …, 2002 - Taylor & Francis
… The aim of this study was radiographically to monitor the effect of disodium pamidronate on … an intravenous infusion of 180 mg disodium pamidronate every 4 weeks for a period of 6 …
Number of citations: 32 www.tandfonline.com
H Trimarchi, F Lombi, M Forrester, C Elizondo… - Nature Clinical Practice …, 2006 - nature.com
… dose of disodium pamidronate for the … disodium pamidronate (30 mg/day) in dialysis patients until more is known about their effects in patients with renal failure. Disodium pamidronate …
Number of citations: 18 www.nature.com
C Ripamonti, F Fulfaro, C Ticozzi, A Casuccio… - Tumori …, 1998 - journals.sagepub.com
Aims and Background Bone metastases are a common feature of advanced neoplastic disease and are considered to be among the most frequent causes of pain and complications in …
Number of citations: 28 journals.sagepub.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。